molecular formula C16H16O B8785839 (2,4-Dimethylphenyl)-(3-methylphenyl)methanone CAS No. 13152-95-9

(2,4-Dimethylphenyl)-(3-methylphenyl)methanone

Cat. No. B8785839
CAS RN: 13152-95-9
M. Wt: 224.30 g/mol
InChI Key: COCNAUUGIBCANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04414406

Procedure details

A mixture of 15.46 g (0.1 mole) of m-toluoyl chloride, 24.6 ml (0.2 mole) of p-xylene, and 2 g of MoS2 was stirred and refluxed. After 24 hours no more HCl evolved. The mixture was diluted with 100 ml of benzene, filtered from 2 g of MoS2, and distilled to obtain 12.5 g boiling at 245°-250° C./200 of 2,4,3'-trimethylbenzophenone, 82.6 mole % yield.
Quantity
15.46 g
Type
reactant
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
MoS2
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7](Cl)=[O:8])[CH:2]=1.C[C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1.Cl.[CH:20]1C=CC=CC=1>>[CH3:18][C:15]1[CH:16]=[C:17]([CH3:20])[CH:12]=[CH:13][C:14]=1[C:7]([C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH3:10])[CH:2]=1)=[O:8]

Inputs

Step One
Name
Quantity
15.46 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C
Name
Quantity
24.6 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
MoS2
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
FILTRATION
Type
FILTRATION
Details
filtered from 2 g of MoS2
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC(=CC=C2)C)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.